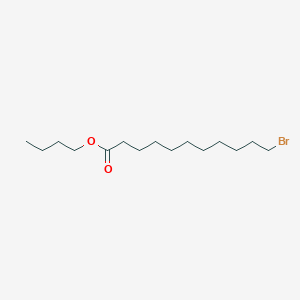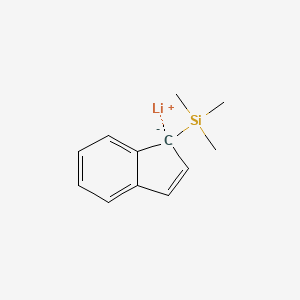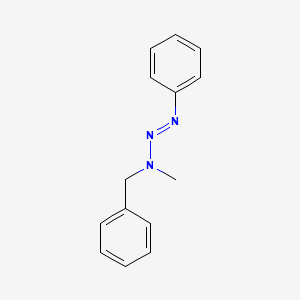
N-methyl-1-phenyl-N-phenyldiazenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-phenyl-N-phenyldiazenylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a diazenyl group (-N=N-) attached to a methanamine structure, with phenyl groups attached to both nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenyl-N-phenyldiazenylmethanamine can be achieved through several methods. One common approach involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This method utilizes a three-component coupling reaction, which is facilitated by the presence of phenyl silane and light irradiation . The reaction proceeds through the formation of imine intermediates, which then react with carbon dioxide to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-phenyl-N-phenyldiazenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amine groups.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-phenyl-N-phenyldiazenylmethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-methyl-1-phenyl-N-phenyldiazenylmethanamine involves its interaction with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing the redox state of the target molecules. The phenyl groups can interact with hydrophobic pockets in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-methyl-1-phenyl-N-phenyldiazenylmethanamine include:
N-methyl-1-phenylmethanamine: A simpler amine with similar structural features.
N-phenyl-1-phenylmethanamine: Another amine with two phenyl groups attached to the nitrogen atom.
N-methyl-1-phenyl-1,2-diamine: A diamine with similar functional groups.
Uniqueness
This compound is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential applications. The combination of the diazenyl group with phenyl groups enhances its stability and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
53969-05-4 |
|---|---|
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
N-methyl-1-phenyl-N-phenyldiazenylmethanamine |
InChI |
InChI=1S/C14H15N3/c1-17(12-13-8-4-2-5-9-13)16-15-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
AZKJDCFQZVEZJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


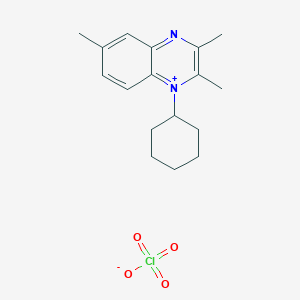
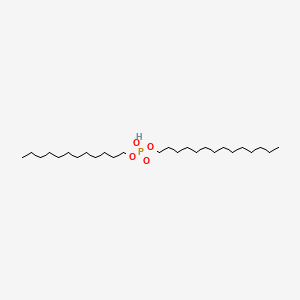
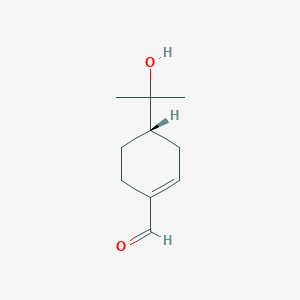

![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)

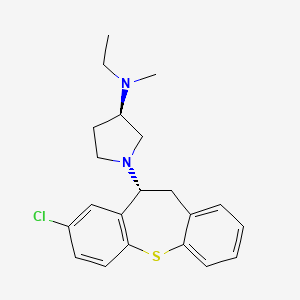
![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
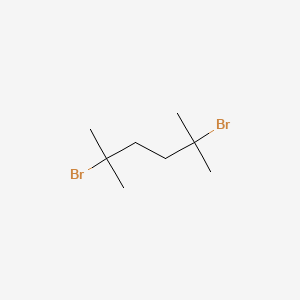
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
